molecular formula C13H16O3 B13486125 4-Propylchromane-4-carboxylic acid

4-Propylchromane-4-carboxylic acid

Cat. No.: B13486125
M. Wt: 220.26 g/mol
InChI Key: MAKYCPKZGBKJBS-UHFFFAOYSA-N
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Description

4-Propylchromane-4-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a chromane ring system substituted with a propyl group at the 4-position and a carboxylic acid functional group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-propylchromane-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 4-propylphenol derivative, followed by carboxylation. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and subsequent carboxylation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Propylchromane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Propylchromane-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-propylchromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 4-Methylchromane-4-carboxylic acid
  • 4-Ethylchromane-4-carboxylic acid
  • 4-Butylchromane-4-carboxylic acid

Comparison: 4-Propylchromane-4-carboxylic acid is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-propyl-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-2-7-13(12(14)15)8-9-16-11-6-4-3-5-10(11)13/h3-6H,2,7-9H2,1H3,(H,14,15)

InChI Key

MAKYCPKZGBKJBS-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCOC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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